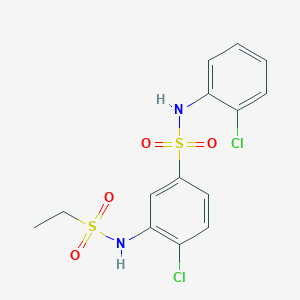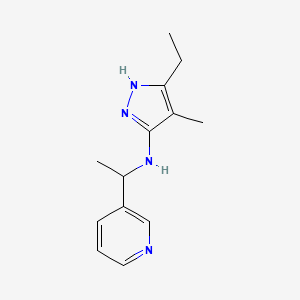
4-chloro-N-(2-chlorophenyl)-3-(ethylsulfonylamino)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(2-chlorophenyl)-3-(ethylsulfonylamino)benzenesulfonamide, also known as Celecoxib, is a nonsteroidal anti-inflammatory drug (NSAID) used for the treatment of pain and inflammation in various conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. Celecoxib is a selective inhibitor of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins, a group of chemicals involved in pain and inflammation.
Mecanismo De Acción
4-chloro-N-(2-chlorophenyl)-3-(ethylsulfonylamino)benzenesulfonamide selectively inhibits the activity of COX-2 enzyme, which is responsible for the production of prostaglandins involved in pain and inflammation. By inhibiting COX-2, 4-chloro-N-(2-chlorophenyl)-3-(ethylsulfonylamino)benzenesulfonamide reduces the production of prostaglandins, thereby reducing pain and inflammation.
Biochemical and Physiological Effects
4-chloro-N-(2-chlorophenyl)-3-(ethylsulfonylamino)benzenesulfonamide has been shown to have various biochemical and physiological effects, including reducing inflammation, inducing apoptosis, inhibiting angiogenesis, reducing oxidative stress, and improving endothelial function. 4-chloro-N-(2-chlorophenyl)-3-(ethylsulfonylamino)benzenesulfonamide has also been shown to have an analgesic effect by reducing pain perception.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-chloro-N-(2-chlorophenyl)-3-(ethylsulfonylamino)benzenesulfonamide has several advantages for lab experiments, including its selectivity for COX-2 enzyme, its ability to reduce inflammation and oxidative stress, and its potential therapeutic applications in various diseases. However, 4-chloro-N-(2-chlorophenyl)-3-(ethylsulfonylamino)benzenesulfonamide also has some limitations, including its potential side effects, such as gastrointestinal bleeding and cardiovascular events, and its potential interactions with other drugs.
Direcciones Futuras
There are several future directions for the research on 4-chloro-N-(2-chlorophenyl)-3-(ethylsulfonylamino)benzenesulfonamide, including:
1. Studying the potential therapeutic applications of 4-chloro-N-(2-chlorophenyl)-3-(ethylsulfonylamino)benzenesulfonamide in various diseases, such as cancer, Alzheimer's disease, and cardiovascular diseases.
2. Developing new derivatives of 4-chloro-N-(2-chlorophenyl)-3-(ethylsulfonylamino)benzenesulfonamide with improved selectivity and efficacy.
3. Studying the mechanisms of action of 4-chloro-N-(2-chlorophenyl)-3-(ethylsulfonylamino)benzenesulfonamide in various diseases and identifying new targets for drug development.
4. Studying the potential side effects and interactions of 4-chloro-N-(2-chlorophenyl)-3-(ethylsulfonylamino)benzenesulfonamide with other drugs.
5. Conducting clinical trials to evaluate the safety and efficacy of 4-chloro-N-(2-chlorophenyl)-3-(ethylsulfonylamino)benzenesulfonamide in various diseases.
In conclusion, 4-chloro-N-(2-chlorophenyl)-3-(ethylsulfonylamino)benzenesulfonamide is a selective inhibitor of COX-2 enzyme, which has potential therapeutic applications in various diseases. 4-chloro-N-(2-chlorophenyl)-3-(ethylsulfonylamino)benzenesulfonamide has several advantages for lab experiments, including its selectivity for COX-2 enzyme and its ability to reduce inflammation and oxidative stress. However, 4-chloro-N-(2-chlorophenyl)-3-(ethylsulfonylamino)benzenesulfonamide also has some limitations, including its potential side effects and interactions with other drugs. There are several future directions for the research on 4-chloro-N-(2-chlorophenyl)-3-(ethylsulfonylamino)benzenesulfonamide, including studying its potential therapeutic applications, developing new derivatives, studying its mechanisms of action, and conducting clinical trials.
Métodos De Síntesis
4-chloro-N-(2-chlorophenyl)-3-(ethylsulfonylamino)benzenesulfonamide can be synthesized by various methods, including the reaction of 4-chlorobenzenesulfonyl chloride with 2-chlorophenylacetonitrile, followed by the reaction with ethylamine and sodium sulfonate.
Aplicaciones Científicas De Investigación
4-chloro-N-(2-chlorophenyl)-3-(ethylsulfonylamino)benzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases. Several studies have shown that 4-chloro-N-(2-chlorophenyl)-3-(ethylsulfonylamino)benzenesulfonamide can inhibit the growth of cancer cells by inducing apoptosis, inhibiting angiogenesis, and suppressing the activity of COX-2 enzyme. 4-chloro-N-(2-chlorophenyl)-3-(ethylsulfonylamino)benzenesulfonamide has also been shown to have neuroprotective effects by reducing inflammation and oxidative stress in the brain. Additionally, 4-chloro-N-(2-chlorophenyl)-3-(ethylsulfonylamino)benzenesulfonamide has been studied for its potential cardioprotective effects by reducing inflammation and improving endothelial function.
Propiedades
IUPAC Name |
4-chloro-N-(2-chlorophenyl)-3-(ethylsulfonylamino)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2O4S2/c1-2-23(19,20)17-14-9-10(7-8-12(14)16)24(21,22)18-13-6-4-3-5-11(13)15/h3-9,17-18H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAHDOKFNPHLVNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(2-chlorophenyl)-3-(ethylsulfonylamino)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methylamino]propan-1-ol](/img/structure/B7636512.png)
![3-[(4-Methylsulfanylphenyl)sulfamoyl]benzoic acid](/img/structure/B7636518.png)

![(2-Anilino-1,3-thiazol-4-yl)methyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B7636530.png)

![4-[(E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]ethenyl]benzoic acid](/img/structure/B7636536.png)
![2-[[1-Ethyl-5-(4-phenylphenyl)imidazol-2-yl]sulfanylmethyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7636547.png)

![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate](/img/structure/B7636555.png)
![5-(3,4-Dimethoxyphenyl)-2-[(2-fluorophenyl)methyl]tetrazole](/img/structure/B7636562.png)


![(6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl 3-(tetrazol-1-yl)benzoate](/img/structure/B7636584.png)
